Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group, an amino group, and a benzyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize the use of hazardous reagents and solvents, ensuring a safer and more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the benzyl group, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Tert-butyl 3-aminopyrrolidine-1-carboxylate.
Substitution: Various alkyl or aryl-substituted derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Lacks the benzyl group, making it less lipophilic.
Benzyl 3-aminopyrrolidine-1-carboxylate: Lacks the tert-butyl group, affecting its steric properties.
Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group instead of a benzyl group, altering its electronic properties.
Uniqueness
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is unique due to the combination of the tert-butyl and benzyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-9-16(17,12-18)11-13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAYXMVPWLDANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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